Trans-1-Cinnamylpiperazine is a compound that has garnered attention in the scientific community due to its potential therapeutic applications. The interest in this compound stems from its structural relation to cinnamic acid derivatives, which are known for their diverse biological activities. Cinnamic acid (CA) and its derivatives have been reported to possess health-protective properties, including chemopreventive potential, particularly in the context of cancer treatment and prevention12. This comprehensive analysis aims to explore the various studies conducted on trans-1-Cinnamylpiperazine and related compounds, delving into their mechanisms of action and applications across different fields.
Cinnamic acid derivatives, including trans-1-Cinnamylpiperazine, have shown promise in cancer treatment. The aforementioned studies demonstrate the potential of these compounds to inhibit the proliferation of cancer cells, such as lung adenocarcinoma and pancreatic cancer cells, through various molecular pathways12. These findings suggest that trans-1-Cinnamylpiperazine could be a valuable addition to the arsenal of cancer therapeutics, particularly in cases where resistance to conventional drugs like gemcitabine is a concern2.
The anti-inflammatory properties of trans-cinnamic aldehyde, which is structurally related to trans-1-Cinnamylpiperazine, have been observed in macrophages and in vivo models of periodontitis. The compound was found to inhibit the release of pro-inflammatory cytokines and downregulate the expression of inflammasome components, which could be attributed to the activation of autophagy4. These results highlight the potential of trans-1-Cinnamylpiperazine and its derivatives in the treatment of inflammatory diseases.
While the provided papers do not directly discuss the antimicrobial effects of trans-1-Cinnamylpiperazine, the structural similarities with other cinnamic acid derivatives that exhibit antimicrobial properties suggest potential applications in this area. For example, trans-cinnamic aldehyde has demonstrated the ability to decrease the intracellular survival of Aggregatibacter actinomycetemcomitans, a pathogen associated with aggressive periodontitis4. This indicates that trans-1-Cinnamylpiperazine could also be explored for its antimicrobial efficacy.
8.1. Elucidating Mechanisms of Action: Further research is needed to fully understand the mechanisms through which trans-1-Cinnamylpiperazine and its derivatives exert their biological effects. This includes identifying specific molecular targets, signaling pathways involved, and potential off-target effects. [, , , ]
8.2. Exploring New Therapeutic Applications: Given its diverse pharmacological activities, exploring the potential of trans-1-Cinnamylpiperazine derivatives for other therapeutic applications beyond cancer, tuberculosis, and pain management could be beneficial. This may include investigating their effects on other infectious diseases, neurological disorders, or cardiovascular conditions. [, , , ]
8.3. Optimizing Pharmacokinetic Properties: Research efforts should focus on improving the pharmacokinetic properties of trans-1-Cinnamylpiperazine derivatives. This includes enhancing their absorption, distribution, metabolism, and excretion profiles to enhance their efficacy and safety. [, ]
8.5. Investigating Drug Combinations: Exploring the synergistic effects of trans-1-Cinnamylpiperazine derivatives in combination with existing drugs could lead to improved treatment outcomes. This approach could potentially enhance efficacy and overcome drug resistance. []
Trans-1-Cinnamylpiperazine can be synthesized through several methods, with one common approach involving the reaction of piperazine with cinnamaldehyde in the presence of an acid catalyst. The synthesis typically follows these steps:
A specific example of synthesis involves conducting the reaction in a Teflon-lined stainless-steel reactor under controlled pressure conditions, utilizing a solvent such as tetrahydrofuran (THF) or ethanol, with yields reported up to 91% under optimized conditions .
The molecular structure of trans-1-Cinnamylpiperazine features a piperazine ring, which consists of two nitrogen atoms separated by four carbon atoms in a six-membered ring. The cinnamyl group, characterized by its phenylpropene structure, is attached to one of the nitrogen atoms in the piperazine ring.
Trans-1-Cinnamylpiperazine participates in various chemical reactions due to its functional groups:
The mechanism of action for trans-1-Cinnamylpiperazine is primarily linked to its interaction with biological receptors:
The binding affinity and efficacy are influenced by structural modifications within the piperazine framework and the cinnamyl moiety.
Trans-1-Cinnamylpiperazine exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential applications in pharmaceuticals.
Trans-1-Cinnamylpiperazine has diverse applications across various fields:
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry, is 1-[(E)-3-phenylprop-2-en-1-yl]piperazine [2] [6] [9]. This nomenclature precisely defines its molecular architecture: a piperazine ring substituted at one nitrogen atom by a 3-phenylprop-2-en-1-yl (cinnamyl) group in an E (trans) configuration. The compound is classified as a secondary aliphatic amine and a heterocyclic derivative due to its piperazine core. Its molecular formula is C₁₃H₁₈N₂, with a molecular weight of 202.30 g/mol [1] [8] [9]. Alternative designations include (E)-1-Cinnamylpiperazine and 1-(3-Phenylallyl)piperazine, though these lack the full systematic rigor of the IUPAC name [5] [10]. The CAS registry number 87179-40-6 uniquely identifies the trans-isomer, distinguishing it from stereoisomers or salts [1] [2] [6].
Table 1: Core Identification Data
Property | Value |
---|---|
Systematic Name | 1-[(E)-3-Phenylprop-2-en-1-yl]piperazine |
Molecular Formula | C₁₃H₁₈N₂ |
Molecular Weight | 202.30 g/mol |
CAS Registry Number | 87179-40-6 |
Other CAS References | 219989-33-0 (monohydrochloride), 163596-56-3 (dihydrochloride), 114312-65-1 (Z-isomer) [9] |
Stereochemistry is fundamental to this compound’s identity. The cinnamyl moiety adopts an E-configuration across its double bond (Cβ-Cγ), confirmed by the InChIKey descriptor QPJJXVBH
in the string WGEIOMTZIIOUMA-QPJJXVBHSA-N
[2] [6] [9]. This indicates a trans relationship between the phenyl group and the piperazine-attached methylene unit. The E-isomer exhibits distinct physicochemical behaviors compared to its Z-counterpart (CAS 114312-65-1), which has a cis-oriented phenyl group [9]. Piperazine itself exists in a chair conformation, but the nitrogen inversion barrier permits rapid interconversion between equivalent chair forms at room temperature. This dynamic equilibrium does not produce stable stereoisomers but influences electron density distribution. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would typically confirm the E-configuration via coupling constants (Jₕₕ ≈ 16 Hz for trans-vinylic protons) and C=C stretching frequencies near 1630 cm⁻¹, though primary spectral data was absent from the sources.
Table 2: Stereochemical Features
Aspect | Characteristic |
---|---|
Double Bond Geometry | E (trans) configuration |
InChIKey Stereodescriptor | QPJJXVBH |
Z-Isomer CAS | 114312-65-1 |
Conformational Flexibility | Piperazine ring inversion |
trans-1-Cinnamylpiperazine displays distinct physical and solution-phase behaviors critical to its chemical applications:
Table 3: Comprehensive Physicochemical Profile
Property | Value/Condition | Notes |
---|---|---|
Density | 0.989 g/mL | At 25°C [8] |
LogP (Predicted) | 2.05–2.15 | Moderate lipophilicity [10] |
pKa (Predicted) | 9.17 ± 0.10 | Protonation at unsubstituted N [2] [6] |
Solubility | Sparing (CHCl₃), Slight (MeOH) | [1] [6] |
Melting Point | 39–44°C | Lit. range [2] [10] |
Boiling Point | 129°C (1 mmHg); 341.7°C (760 mmHg) | [2] [9] |
Refractive Index | 1.574–1.576 | [2] [8] |
Flash Point | >230°F (>110°C) | [2] [4] |
Direct crystallographic data (e.g., unit cell parameters, space group) for trans-1-cinnamylpiperazine were not available in the surveyed sources. However, its melting point range (39–44°C) and semi-solid appearance suggest polymorphism or low crystalline stability [2] [10]. The compound requires storage at +4°C under inert atmosphere to prevent degradation, implying solid-state reactivity [1] [6]. Density measurements (0.989 g/mL at 25°C) align with molecular packing in a liquid or disordered crystalline phase [4] [8]. While X-ray diffraction patterns remain unreported, the related compound N-benzylpiperazine forms monoclinic crystals (space group P2₁/c) — suggesting potential structural analogies. Future studies could explore whether the cinnamyl group’s planar conjugation (π-π stacking) or the piperazine’s H-bonding capacity (N-H donors) enable defined crystal lattice formation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7